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Executive Summary

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis,
splenomegaly, and debilitating constitutional symptoms. The dysregulation of the Janus kinase
(JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a central
pathogenic mechanism in MF. While JAK inhibitors, such as ruxolitinib, have become the
standard of care, many patients experience a suboptimal response or lose response over time.
INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-
Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the
transcription of key oncogenes and inflammatory cytokines. This technical guide provides a
comprehensive overview of the preclinical and clinical development of INCB-057643 as a
potential therapeutic agent for myelofibrosis, both as a monotherapy and in combination with
ruxolitinib.

Mechanism of Action

INCB-057643 is an orally bioavailable BET inhibitor that targets the bromodomains of BET
proteins, primarily BRD2, BRD3, and BRD4.[1][2] By binding to the acetylated lysine
recognition motifs on these bromodomains, INCB-057643 prevents their interaction with
acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target
genes.[1][2] This leads to the downregulation of oncogenes such as MYC and genes involved
in inflammatory signaling pathways, including those regulated by NF-kB.[2][3][4] In preclinical
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models of myeloproliferative neoplasms, this inhibition has been shown to decrease the
production of inflammatory cytokines and promote the restoration of normal hematopoietic cell
differentiation.[4]

The combination of a BET inhibitor like INCB-057643 with a JAK inhibitor such as ruxolitinib
offers a dual-pronged approach to treating myelofibrosis. Ruxolitinib directly inhibits the
hyperactive JAK-STAT pathway, while INCB-057643 targets the downstream transcriptional
consequences and other pro-inflammatory pathways, potentially leading to a more profound
and durable clinical response.[4]

Preclinical Data
Biochemical and Cellular Activity

In biochemical assays, INCB-057643 has demonstrated potent and selective inhibition of the
BET family of proteins. The IC50 values for binding to the first and second bromodomains of
BRD4 (BRD4BD1 and BRD4BD?2) are 39 nM and 6 nM, respectively.[4] In cellular assays,
INCB-057643 suppressed c-MYC protein levels in the KMS12BM multiple myeloma cell line
with an IC50 of 111 nM.[5] Furthermore, INCB-057643 has been shown to inhibit the
proliferation of various hematologic malignancy cell lines, inducing G1 cell cycle arrest and
apoptosis.[2][3]

In Vivo Efficacy

Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the in
vivo efficacy of INCB-057643. In a SET2 xenograft model, the combination of INCB-057643
and ruxolitinib resulted in potent inhibition of tumor growth.[4] Similarly, in an MPLW515L-driven
mouse model of MPN, the combination therapy led to a greater reduction in spleen volume
compared to single-agent treatment.[4] These preclinical findings provided a strong rationale
for the clinical investigation of INCB-057643 in myelofibrosis.

Clinical Development in Myelofibrosis

INCB-057643 is being evaluated in the ongoing Phase 1/2 clinical trial NCT04279847, both as
a monotherapy for patients with relapsed or refractory myelofibrosis and in combination with
ruxolitinib for patients with a suboptimal response to the JAK inhibitor.[6][7][8]
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Clinical Efficacy

The preliminary results from the NCT04279847 study have shown encouraging clinical activity
for INCB-057643.

Table 1: Clinical Efficacy of INCB-057643 in Myelofibrosis (NCT04279847)

Efficacy Endpoint INCB-057643 Monotherapy INCB-057643 + Ruxolitinib
Spleen Volume Reduction 3 of 3 evaluable patients )

o 1 of 5 evaluable patients
>35% (SVR35) at Week 24 receiving =10 mg
Best Response of SVR35 3 of 12 patients 1 of 7 patients

Symptom Score Reduction

>50% (TSS50) - Best 6 of 10 evaluable patients 6 of 11 patients
Response
Anemia Response 2 of 15 patients Not reported

Data presented are from the 2024 ASCO Annual Meeting.[9]

Safety and Tolerability

INCB-057643, both as a monotherapy (at doses of 4-10 mg once daily) and in combination
with ruxolitinib (4 and 6 mg once daily), has been generally well-tolerated.[9] No treatment-
related fatal events have been reported.[9] The most common treatment-emergent adverse

events are summarized in the table below.

Table 2: Common Treatment-Emergent Adverse Events (TEAES) with INCB-057643 in
Myelofibrosis (NCT04279847)

Adverse Event All Grades Grade =3
Thrombocytopenia Most common Reported
Anemia Reported Reported
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Specific percentages for all grades and grade >3 events were not detailed in the provided
search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of INCB-057643 are
not publicly available. However, based on the published research, the following methodologies
were employed.

BRD4 Binding Assay

The inhibitory activity of INCB-057643 on BRD4 bromodomains was likely assessed using a
competitive binding assay. A common method is the AlphaScreen (Amplified Luminescent
Proximity Homogeneous Assay) technology. In this assay, a biotinylated histone H4 peptide
acetylated at specific lysine residues is bound to streptavidin-coated donor beads, and a GST-
tagged BRD4 bromodomain is bound to anti-GST-coated acceptor beads. In the absence of an
inhibitor, the binding of the bromodomain to the acetylated histone brings the donor and
acceptor beads into proximity, generating a chemiluminescent signal. INCB-057643 competes
with the histone peptide for binding to the bromodomain, leading to a decrease in the signal in
a concentration-dependent manner, from which the IC50 value can be determined.

Cell Viability Assay

The effect of INCB-057643 on the proliferation of hematologic malignancy cell lines was likely
determined using a metabolic-based cell viability assay, such as the MTT or MTS assay. In
these assays, cells are seeded in multi-well plates and treated with increasing concentrations
of INCB-057643 for a specified period (e.g., 48-72 hours). A tetrazolium salt (MTT or MTS) is
then added to the wells. Viable cells with active mitochondrial dehydrogenases convert the
tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured
using a spectrophotometer, and the results are used to calculate the percentage of cell viability
relative to an untreated control. The IC50 for growth inhibition can then be determined.

Clinical Trial Protocol (NCT04279847)

This is a Phase 1, open-label, 3+3 dose-escalation and expansion study.[7][9]
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o Part 1 (Monotherapy): Patients with relapsed or refractory myelofibrosis, myelodysplastic
syndromes (MDS), or MDS/myeloproliferative neoplasm (MPN) overlap syndromes receive
INCB-057643 as a monotherapy in escalating doses (4 mg to 12 mg once daily).[9]

o Part 2 (Combination Therapy): Patients with myelofibrosis and a suboptimal response to
ruxolitinib receive INCB-057643 in combination with their stable dose of ruxolitinib.[9]

e Primary Endpoint: Safety and tolerability.[7]

e Secondary Endpoints: Spleen volume response, symptom response, and anemia response.

[7]

Signaling Pathways and Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b608089?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6576
https://www.benchchem.com/product/b608089?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.6576
https://clinicaltrials.gov/study/NCT04279847
https://clinicaltrials.gov/study/NCT04279847
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular

l Cytokines l

Binding

Cell Mg@mbrane Cytoplasm

Ruxolitinib

I
I

Activation : Inhibition
I

Cytokine Receptor

Phosphorylation

Dimerization

Nucleus

(Acetylated Histones INCB-057643

Nuclear Translocation
& Binding

Binding nhibition

Recruitment of

Initiation Transcriptional Machinery

(e.g., MYC, Inflammatory Genes)

Gene Transcription T

Click to download full resolution via product page

Caption: JAK-STAT and BET signaling pathways in myelofibrosis and points of inhibition.
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Caption: Experimental workflow for the development of INCB-057643.

Conclusion

INCB-057643 is a promising novel BET inhibitor with a well-defined mechanism of action and
encouraging preclinical and early clinical data in myelofibrosis. Its ability to target key
transcriptional pathways downstream of the JAK-STAT signaling cascade provides a strong
rationale for its use, both as a monotherapy in the relapsed/refractory setting and in
combination with ruxolitinib to potentially deepen and prolong clinical responses. The ongoing
clinical trials will be crucial in further defining the efficacy and safety profile of INCB-057643
and its ultimate role in the treatment paradigm for myelofibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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